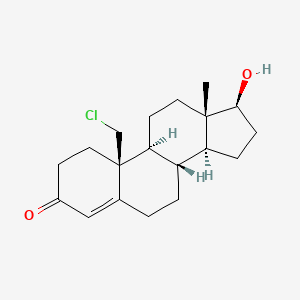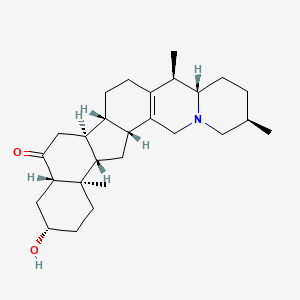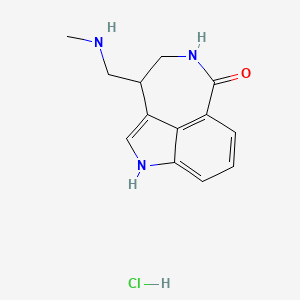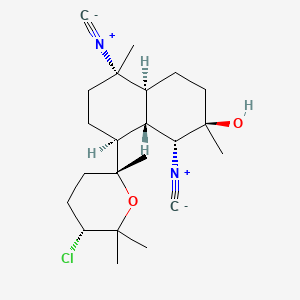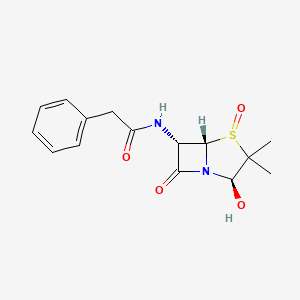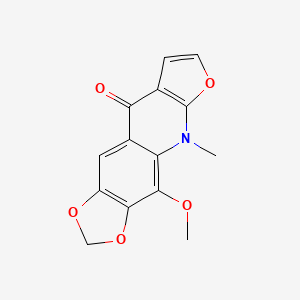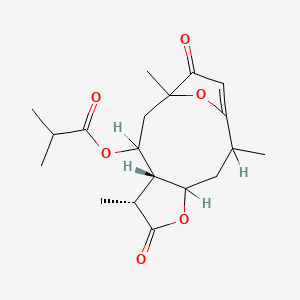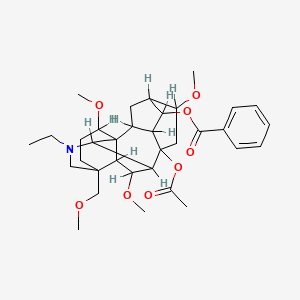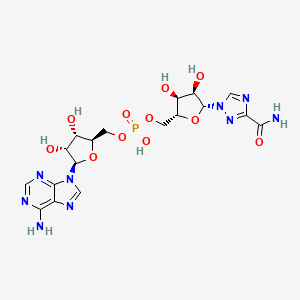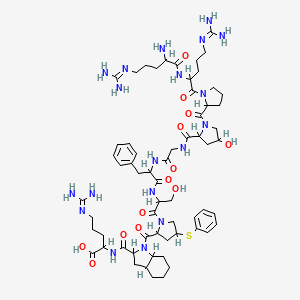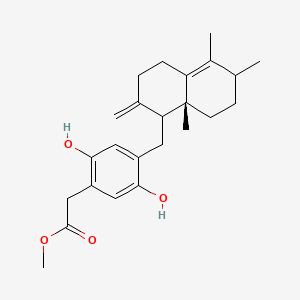
Peyssonol B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peyssonol B is a natural product found in Peyssonnelia with data available.
Scientific Research Applications
HIV-1 Inhibition
Peyssonol A, a compound related to Peyssonol B, has been synthesized along with its isomers and analogs to evaluate its anti-HIV-1 activity. The study found that both the aliphatic and aromatic domains of Peyssonol A are crucial for its potency, suggesting potential applications for this compound in HIV-1 inhibition (Treitler et al., 2013).
Immunomodulatory Activities
Physalins, related to this compound, have been identified in Physalis angulata L. and have shown immunomodulatory activities. Specifically, Physalin B reduced nitric oxide production in macrophages and modulated the levels of various cytokines, indicating potential for this compound in immunomodulation (Soares et al., 2003).
Synthesis and Structural Study
The synthesis of Peyssonnoside A, which contains this compound, has been achieved. This successful synthesis provides insights into the structural and functional aspects of this compound and its derivatives (Chesnokov & Gademann, 2021).
Anti-inflammatory Effects
Physalin B, from the same family as this compound, showed anti-inflammatory effects in a study. It suppressed multiple inflammatory signaling pathways, which could be relevant for this compound's potential anti-inflammatory applications (Zhang et al., 2020).
properties
CAS RN |
156848-68-9 |
|---|---|
Molecular Formula |
C24H32O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl 2-[4-[[(8aR)-5,6,8a-trimethyl-2-methylidene-1,3,4,6,7,8-hexahydronaphthalen-1-yl]methyl]-2,5-dihydroxyphenyl]acetate |
InChI |
InChI=1S/C24H32O4/c1-14-8-9-24(4)19(16(14)3)7-6-15(2)20(24)10-17-11-22(26)18(12-21(17)25)13-23(27)28-5/h11-12,14,20,25-26H,2,6-10,13H2,1,3-5H3/t14?,20?,24-/m0/s1 |
InChI Key |
SIFBYOROOILJHS-DQUWJENYSA-N |
Isomeric SMILES |
CC1CC[C@@]2(C(C(=C)CCC2=C1C)CC3=CC(=C(C=C3O)CC(=O)OC)O)C |
SMILES |
CC1CCC2(C(C(=C)CCC2=C1C)CC3=CC(=C(C=C3O)CC(=O)OC)O)C |
Canonical SMILES |
CC1CCC2(C(C(=C)CCC2=C1C)CC3=CC(=C(C=C3O)CC(=O)OC)O)C |
synonyms |
peyssonol B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



